molecular formula C10H11N3O B13075477 (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13075477
M. Wt: 189.21 g/mol
InChI Key: HUMVVPCSCNHVMB-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol (CAS 1934677-81-2) is a chemical building block with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound features a methanol group bridging a 4-methylpyridin-3-yl ring and a 1H-pyrazol-4-yl ring, a structure commonly associated with heterocyclic chemistry research. Such fused heteroaromatic systems are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of both pyridine and pyrazole rings offers multiple sites for hydrogen bonding and metal coordination, making it a valuable scaffold for constructing more complex molecular architectures. Researchers utilize this compound strictly as a reference standard or a synthetic intermediate in laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. The product may require cold-chain transportation .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(4-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-3-11-6-9(7)10(14)8-4-12-13-5-8/h2-6,10,14H,1H3,(H,12,13)

InChI Key

HUMVVPCSCNHVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Reduction of Pyridinyl and Pyrazolyl Aldehydes

A common approach to prepare heteroaryl methanols is the reduction of the corresponding aldehydes. For (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol, the synthetic route typically involves:

  • Step 1: Synthesis or procurement of 4-methylpyridin-3-yl aldehyde and 1H-pyrazol-4-yl aldehyde derivatives.
  • Step 2: Coupling or condensation of these aldehydes to form the intermediate heteroaryl carbinol or related precursor.
  • Step 3: Reduction of the aldehyde or ketone intermediate using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol solvent systems.

This method is supported by analogous syntheses of pyrazolyl methanols, where sodium borohydride efficiently reduces pyrazole-4-carbaldehyde derivatives to the corresponding methanols with high yields (~97%) under mild conditions (room temperature, methanol solvent, 3 hours reaction time).

One-Pot Curtius Rearrangement and Carbamate Formation

In related pyridinyl and pyrazolyl chemistry, the Curtius rearrangement has been employed to generate key intermediates that can be converted into amines or carbamates, which then serve as precursors for further functionalization. Although this method is more commonly applied for amine synthesis, it is relevant for preparing intermediates that can be transformed into heteroaryl methanols via subsequent hydrolysis and reduction steps.

  • The Curtius rearrangement involves treating acyl azides with diphenylphosphoryl azide (DPPA) and triethylamine in toluene or mixed solvents.
  • The resulting isocyanate intermediate undergoes hydrolysis or alcoholysis to afford carbamates or amines.
  • These intermediates can then be converted into hydroxymethyl derivatives through reduction or substitution reactions.

Cyclocondensation and Pyrazole Formation Followed by Functionalization

Another strategy involves the synthesis of the pyrazole ring with the hydroxymethyl substituent already installed or introduced post-pyrazole formation:

  • Pyrazoles can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or acetylenic ketones under optimized conditions, often in aprotic dipolar solvents such as DMF or NMP with acid catalysts to improve yield and regioselectivity.
  • After pyrazole formation, selective hydroxymethylation at the 4-position can be achieved by functional group transformations, such as formylation followed by reduction.
  • This approach allows the preparation of 1H-pyrazol-4-yl methanol derivatives with high regioselectivity and purity.

Copper-Catalyzed One-Pot Cascade Reactions

Recent advances include copper-catalyzed one-pot cascade reactions that enable the formation of acylpyrazoles and related derivatives from saturated ketones and hydrazones. Although these methods are more focused on acylpyrazoles, the underlying principles of C–H bond functionalization and C–C bond cleavage can be adapted to synthesize pyrazolyl methanols by modifying substrates and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield (%) Notes
Sodium borohydride reduction of aldehydes NaBH4, methanol, room temperature, 3 h Mild, high yield, simple ~97% Well-established for pyrazolyl methanols
One-pot Curtius rearrangement DPPA, triethylamine, toluene, hydrolysis One-pot, good purity for intermediates ~60% (amine) Requires careful purification
Cyclocondensation of hydrazines with diketones Hydrazine, 1,3-diketones, DMF, acid catalyst Regioselective pyrazole synthesis 60-94% Enables pyrazole ring formation
Copper-catalyzed cascade reaction Cu catalyst, saturated ketones, hydrazones One-pot, economical, regioselective Variable Adaptable for pyrazole derivatives

Detailed Research Findings and Notes

  • The reduction of pyrazole-4-carbaldehyde derivatives with sodium borohydride is highly efficient, producing (1-methyl-1H-pyrazol-4-yl)methanol analogs in 97% yield with minimal side products. The reaction proceeds smoothly at room temperature in methanol, followed by acidification and extraction steps to isolate the product.

  • The Curtius rearrangement method, while useful for preparing amine intermediates related to pyridinyl and pyrazolyl compounds, shows moderate yields (~60%) due to contamination from phosphorus salts. However, one-pot conditions improve product purity and facilitate scale-up.

  • Cyclocondensation reactions for pyrazole synthesis have been optimized by using aprotic dipolar solvents and strong acid catalysts (e.g., 10 N HCl in DMF), which accelerate dehydration and improve regioselectivity. This method is valuable for synthesizing substituted pyrazoles that can be further functionalized to methanol derivatives.

  • Copper-catalyzed cascade reactions offer a novel approach to pyrazole derivatives, involving multiple C–H activations and bond rearrangements. Though primarily applied to 4-acylpyrazoles, these methods demonstrate potential for synthesizing diverse pyrazolyl methanol analogs under mild and sustainable conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol C16H15N3O 265.32 4-methylphenyl, pyridin-3-yl High polarity due to pyridine N-atom
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C12H10F3N3O2 272.22 phenoxy, trifluoromethyl Enhanced lipophilicity (CF3 group)
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C11H12N2O 188.23 phenyl, methyl Simplified structure, lower solubility
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol C13H15N3O 229.28 cyclopropylmethyl, pyridin-2-yl Steric hindrance from cyclopropyl

Key Observations:

  • Electronic Effects: The pyridine ring in the target compound (vs. phenyl in ) enhances hydrogen-bonding capacity and solubility in polar solvents. The 4-methyl group on pyridine may reduce steric hindrance compared to bulkier substituents like cyclopropylmethyl .
  • Lipophilicity: Trifluoromethyl groups (e.g., ) significantly increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s methylpyridine group.
  • Synthetic Complexity: Compounds with multiple aromatic substituents (e.g., ) require multi-step syntheses, often involving reflux conditions with thiosemicarbazide or sodium borohydride reductions (e.g., ).

Spectral Data and Characterization

Table 2: Spectroscopic Features of Analogous Compounds
Compound Name IR Peaks (cm⁻¹) NMR Highlights (δ, ppm)
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one 3406 (O-H), 1721 (C=O) N/A (data not provided)
[1-Methyl-3-phenyl-1H-pyrazol-4-yl]methanol N/A δ 8.74 (d, pyridyl H), 2.5 (s, CH3)
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one 1704 (C=O), 1678 (C=C) MS: m/z 270 (M+)

Analysis:

  • The target compound’s hydroxymethyl group would likely exhibit a broad O-H stretch near 3400–3300 cm⁻¹, similar to .
  • Pyridine protons in analogs such as and resonate downfield (δ 8.5–9.0 ppm), while methyl groups appear near δ 2.5 ppm.

Methodological Considerations

  • Crystallography: SHELX programs are widely used for structural validation of heterocycles, suggesting the target compound’s crystal structure could be resolved using similar tools.
  • Synthesis: Sodium borohydride reductions (e.g., ) or reflux with acetic acid are viable routes for introducing hydroxymethyl groups.

Biological Activity

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a pyridine and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and pyridine frameworks exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some related compounds suggest that they can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus50
BE. coli100
CCandida albicans75

Note: The compounds A, B, and C represent derivatives of this compound based on structural modifications.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro assays demonstrated that certain analogs of this compound could reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. For instance, it may modulate the activity of COX enzymes or interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 150 µg/mL depending on the specific derivative tested.
  • Anti-inflammatory Effects : In a preclinical model of arthritis, administration of a pyrazole derivative showed significant reduction in paw swelling and joint inflammation compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

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